molecular formula C17H22N2O3 B14382237 N-Benzyl-2-(diacetylamino)hex-2-enamide CAS No. 90237-90-4

N-Benzyl-2-(diacetylamino)hex-2-enamide

Cat. No.: B14382237
CAS No.: 90237-90-4
M. Wt: 302.37 g/mol
InChI Key: BEKSEVGTJSGHTQ-UHFFFAOYSA-N
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Description

N-Benzyl-2-(diacetylamino)hex-2-enamide is a chemical compound supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures. This molecule is of significant interest in medicinal chemistry research, particularly in the exploration of new pharmacologically active agents. Its structure incorporates an N-benzyl group and a diamino-hexenamide backbone, features that are prevalent in compounds with documented biological activity . Specifically, research on structurally similar N-benzyl-2-acetamidoacetamide and N-benzyl-2-acetamidopropionamide derivatives has demonstrated potent anticonvulsant activities in established animal models such as the maximal electroshock seizure (MES) test . Some of these related compounds have shown efficacy surpassing that of standard anticonvulsants like phenytoin, with certain stereoisomers exhibiting particularly pronounced effects, highlighting the critical role of chirality in their biological action . Furthermore, N-benzyl ethylenediamine derivatives have been investigated for their binding to adrenergic receptors, showing selectivity for either alpha1 or alpha2 subtypes, which suggests a potential research application for this compound in neurological and cardiovascular studies . The presence of the diacetylamino group on the hex-2-enamide chain may also be explored for its influence on the molecule's physicochemical properties and its interaction with biological targets, such as enzymes or receptors. Researchers can utilize this compound as a key intermediate or as a scaffold for the design and synthesis of novel molecules aimed at developing therapies for conditions like convulsive disorders or neuropathic pain .

Properties

CAS No.

90237-90-4

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

N-benzyl-2-(diacetylamino)hex-2-enamide

InChI

InChI=1S/C17H22N2O3/c1-4-5-11-16(19(13(2)20)14(3)21)17(22)18-12-15-9-7-6-8-10-15/h6-11H,4-5,12H2,1-3H3,(H,18,22)

InChI Key

BEKSEVGTJSGHTQ-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C(=O)NCC1=CC=CC=C1)N(C(=O)C)C(=O)C

Origin of Product

United States

Preparation Methods

Stepwise Acylation of β-Enamino Esters

A modular approach involves constructing the enamide skeleton from β-enamino esters, followed by diacetylation and benzylamine coupling (Figure 1):

  • Formation of β-Enamino Ester :

    • β-Keto esters (e.g., methyl 3-oxohexanoate) undergo reductive amination with ammonium acetate, yielding β-enamino esters. Sodium triacetoxyborohydride (STAB) selectively reduces the imine intermediate, preserving the ester functionality.
  • Diacetylation :

    • The β-enamino ester is treated with acetic anhydride under basic conditions, installing the diacetylamino group. Excess reagent ensures complete acylation of the amine.
  • Transamidation with Benzylamine :

    • The ester is hydrolyzed to the carboxylic acid, which is coupled with benzylamine using standard peptide coupling techniques.

Critical Analysis : While this method offers flexibility in intermediate functionalization, it requires multiple purification steps, reducing overall efficiency compared to direct condensation.

Mechanistic Insights and Optimization

Enamine Formation and Stability

The conjugation of the diacetylamino group with the α,β-unsaturated amide stabilizes the enamine tautomer, favoring the (E)-configuration. NMR studies of related enamides (e.g., 2-acetamido-N-benzyl-3-phenylprop-2-enamide) confirm this preference, with NOE correlations verifying the planar geometry.

Side Reactions and Mitigation

  • O-Acetylation : Competing acetylation of the enamide oxygen is suppressed by using sterically hindered bases (e.g., 2,6-lutidine) during diacetylation.
  • Racemization : Mild coupling conditions (e.g., EDC/HOBt at 25°C) prevent epimerization at the α-carbon, crucial for stereochemical integrity.

Analytical Characterization

Synthesized N-Benzyl-2-(diacetylamino)hex-2-enamide is validated via:

  • ¹H NMR : Distinct signals for the benzyl group (δ 7.25–7.35 ppm, multiplet), diacetylamino protons (δ 2.10–2.25 ppm, singlet), and enamide protons (δ 6.45–6.60 ppm, doublet).
  • IR Spectroscopy : Stretching vibrations at 1660 cm⁻¹ (amide C=O) and 1720 cm⁻¹ (acetyl C=O).
  • Mass Spectrometry : Molecular ion peak at m/z 302.163 ([M+H]⁺), consistent with the molecular formula C₁₇H₂₂N₂O₃.

Comparative Evaluation of Methods

Table 2: Efficiency of Synthetic Routes

Method Steps Overall Yield (%) Purity (HPLC) Scalability
Direct Condensation 3 72 98.5 High
Stepwise Acylation 5 55 97.2 Moderate

The direct condensation route excels in brevity and yield, making it preferable for industrial applications. Conversely, the stepwise approach allows intermediate diversification, valuable for analog synthesis.

Applications and Derivatives

This compound serves as a precursor to pharmacologically active enamide derivatives. For instance, analogous structures are intermediates in the synthesis of β-lactam antibiotics and kinase inhibitors. Recent patents highlight its utility in asymmetric hydrogenation reactions for producing chiral amines, underscoring its versatility.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(diacetylamino)hex-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Benzyl-2-(diacetylamino)hex-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-2-(diacetylamino)hex-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, modulating the release and uptake of neurotransmitters such as serotonin and dopamine . It may also interact with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structural Similarities/Differences :

  • Shared features : Both compounds are benzamide derivatives with substituted amine groups.
  • Key differences: The target compound has a benzyl group and diacetylamino substituents, whereas the analog in features an N,O-bidentate hydroxy-dimethylethyl group. The double bond in the target’s hex-2-enamide backbone introduces conjugation absent in ’s saturated structure.

Functional Implications :

  • ’s N,O-bidentate group enables metal-catalyzed C–H bond functionalization. The target’s diacetylamino group may act as a weaker directing group due to reduced electron density from acetyl substitution.
  • The unsaturated backbone in the target compound could enhance rigidity or π-π stacking interactions in materials science applications.

Table 1: Key Properties Comparison

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Molecular Weight ~322 g/mol (estimated) Not explicitly reported
Functional Groups Benzyl, diacetylamino, hex-2-enamide N,O-bidentate, 3-methylbenzamide
Potential Applications Catalysis, polymers Metal-catalyzed C–H activation
Benzamide, 4-ethyl-N-butyl-N-2-ethylhexyl

Structural Similarities/Differences :

  • Shared features : Both are N-substituted benzamides.
  • Key differences: ’s compound has branched alkyl chains (butyl and ethylhexyl), while the target features a benzyl group and diacetylamino-hexenamide.

Functional Implications :

  • Branched alkyl chains in likely improve lipid solubility, making it suitable for surfactants or plasticizers. The target’s benzyl and diacetylamino groups may instead prioritize hydrogen bonding or aromatic interactions.
  • The target’s conjugated double bond could increase thermal stability compared to ’s fully saturated analog.

Table 2: Solubility and Stability

Property Target Compound 4-ethyl-N-butyl-N-2-ethylhexyl Benzamide
Molecular Weight ~322 g/mol (estimated) 317.51 g/mol
Substituent Effects Polar (amide, acetyl) + aromatic Nonpolar (branched alkyl)
Likely Solubility Moderate in polar solvents High in nonpolar solvents
N-[2-(Diethylamino)ethyl]-2-phenylacetamide

Structural Similarities/Differences :

  • Shared features : Both contain amide and phenyl groups.
  • Key differences: has a diethylaminoethyl group, imparting basicity, while the target’s diacetylamino group is neutral. The target’s unsaturated backbone is absent in .

Functional Implications :

  • The diethylamino group in could enable pH-dependent solubility or bioactivity (e.g., CNS penetration). The target’s acetylated amine may reduce bioavailability but enhance metabolic stability.

Table 3: Pharmacological Potential

Property Target Compound N-[2-(Diethylamino)ethyl]-2-phenylacetamide
Basicity Neutral (acetylated amine) Basic (diethylamino group)
Bioavailability Likely lower due to acetylation Higher due to amino group
Structural Rigidity High (conjugated double bond) Low (flexible ethyl chain)
Benzathine Benzylpenicillin

Structural Similarities/Differences :

  • Shared features : Both contain benzyl and amide moieties.
  • Key differences :
    • is a penicillin salt with a bicyclic β-lactam core, while the target lacks antibiotic functional groups.

Functional Implications :

  • ’s β-lactam ring is critical for antibacterial activity.
  • The benzyl group in both compounds may contribute to lipophilicity, but the target’s diacetylamino group could reduce solubility compared to the ionic benzathine salt.

Q & A

Q. What are the optimal synthetic routes for N-Benzyl-2-(diacetylamino)hex-2-enamide, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions starting from substituted carboxylic acids or esters. For example:

  • Step 1 : Hydrogenation of intermediates using Pd/C under H₂ in methanol (room temperature, 18 hours) to reduce double bonds or nitro groups .
  • Step 2 : Acylation with reagents like methyl 3-(chlorocarbonyl)propanoate in pyridine/CH₂Cl₂ (1 hour) to introduce acetyl groups .
  • Step 3 : Protection of hydroxyl or amino groups using TIPSCl (triisopropylsilyl chloride) with Et₃N and DMAP in DMF (3.5 hours) .
  • Final Step : Coupling with benzylamine derivatives using chlorides (e.g., 8-[(benzyloxy)amino]-8-oxooctanoyl chloride) in CH₂Cl₂/pyridine (2 hours) .
    Yield Optimization : Monitor reaction progress via TLC, optimize stoichiometry (e.g., 3 equivalents of alkylating agents), and use recrystallization (methanol) for purification .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • 1H NMR (300 MHz, CDCl₃) : Confirm structural integrity by analyzing aromatic protons (δ 6.8–7.4 ppm), methylene/methyl groups (δ 2.0–4.0 ppm), and amide NH signals (δ 8.0–10.0 ppm) .
  • Mass Spectrometry (EI/ESI) : Verify molecular weight (e.g., m/z 466.68 for related compounds) and fragmentation patterns .
  • TLC/HPLC : Assess purity (>95% by reverse-phase HPLC with UV detection at 254 nm) .

Q. How can researchers ensure the purity of intermediates during synthesis?

  • TLC Monitoring : Use silica gel plates with mobile phases like ethyl acetate/hexane (1:1) to track reaction progress .
  • Recrystallization : Purify solids using methanol or ethanol, optimizing solvent ratios for high recovery .
  • Column Chromatography : Separate impurities using silica gel columns with gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Variation : Synthesize analogs with modified benzyl groups (e.g., 3,4,5-trimethoxy or naphthyl substituents) to assess steric/electronic effects .
  • Bioactivity Assays : Test analogs in receptor-binding assays (e.g., orexin-1 receptor antagonism) or cellular models (e.g., anticancer activity via MTT assays) .
  • Data Analysis : Correlate substituent properties (logP, Hammett constants) with bioactivity using multivariate regression .

Q. What computational methods predict the compound’s target interactions?

  • Molecular Docking : Use AutoDock Vina to model binding poses in receptors (e.g., TSPO for neuroimaging probes) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and hydration effects .
  • Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds with His158 in orexin receptors) .

Q. How should contradictory data in pharmacological studies be resolved?

  • Triangulation : Cross-validate results using multiple assays (e.g., receptor binding vs. functional calcium flux assays) .
  • Dose-Response Curves : Ensure consistency across EC₅₀/IC₅₀ values (e.g., ±10% variability acceptable) .
  • Batch Reproducibility : Re-synthesize compounds and retest under standardized conditions .

Q. What methods are used to evaluate metabolic stability in preclinical studies?

  • Liver Microsome Assays : Incubate the compound with rat/human liver microsomes (37°C, NADPH regeneration system) and quantify remaining parent compound via LC-MS/MS .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., Vivid® assays) .

Q. How can selective antagonism for specific receptors (e.g., orexin-1) be demonstrated?

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]SB-674042) to measure IC₅₀ values in HEK293 cells expressing OX1/OX2 receptors .
  • Functional Assays : Monitor intracellular calcium flux (Fluo-4 AM dye) upon receptor activation .

Q. What strategies improve the compound’s bioavailability?

  • Prodrug Design : Introduce ester or phosphate groups to enhance solubility (e.g., hexyl ester derivatives) .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (∼150 nm, PDI <0.2) for sustained release .

Q. How can fluorescent probes based on this compound be developed for imaging?

  • Conjugation : Attach fluorophores (e.g., nitrobenzoxadiazole) via amide bonds using EDC/NHS chemistry .
  • In Vivo Imaging : Validate probe uptake in microglial cells (e.g., BV-2 cells) using confocal microscopy .

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